molecular formula C15H19BrClNO2 B2379202 5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide CAS No. 1351652-89-5

5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

Cat. No.: B2379202
CAS No.: 1351652-89-5
M. Wt: 360.68
InChI Key: BPGBEHBFNHAOIT-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C15H19BrClNO It is a benzamide derivative that features bromine and chlorine substituents on the benzene ring, along with a cyclohexyl and hydroxyethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and 2-cyclohexyl-2-hydroxyethylamine.

    Amide Formation: The carboxylic acid group of 5-bromo-2-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-cyclohexyl-2-hydroxyethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow chemistry techniques might be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the corresponding alkane.

    Hydrolysis: The products would be 5-bromo-2-chlorobenzoic acid and 2-cyclohexyl-2-hydroxyethylamine.

Scientific Research Applications

5-Bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence its binding affinity and specificity. The hydroxyethyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-cyclohexylbenzamide
  • 5-Bromo-2-chloro-N-methylbenzamide
  • 5-Bromo-2-chloro-N-(2-hydroxyethyl)benzamide

Uniqueness

5-Bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is unique due to the presence of both a cyclohexyl and hydroxyethyl group attached to the amide nitrogen This structural feature can impart distinct physicochemical properties and biological activities compared to similar compounds

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrClNO2/c16-11-6-7-13(17)12(8-11)15(20)18-9-14(19)10-4-2-1-3-5-10/h6-8,10,14,19H,1-5,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGBEHBFNHAOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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